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molecular formula C4H2BrNO2S B1439367 5-Bromothiazole-2-carboxylic acid CAS No. 957346-62-2

5-Bromothiazole-2-carboxylic acid

Cat. No. B1439367
M. Wt: 208.04 g/mol
InChI Key: BQRYPTVDLJGHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893058B2

Procedure details

To 5-bromo-thiazole-2-carboxylic acid (0.267 g, 0.128 mmol) suspended in dry dichloromethane (30 mL) are added oxalyl chloride (0.22 mL, 0.257 mmol) and a drop of DMF. The reaction is stirred for 1 hour at room temperature. The solvent is evaporated and the resultant crude is dissolved in 7M NE3 in MeOH. The reaction mixture is stirred overnight at room temperature. After evaporation of the solvent, the residue is dissolved in dichloromethane and washed with 1M NaOH. The organic phase is dried over MgSO4, filtered and evaporated. The residue is purified by silica gel column chromatography eluting with 95:5 DCM:MeOH to give the title compound (33.8 mg, 25%).
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[N:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.C[N:17](C=O)C>ClCCl>[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:17])=[O:9])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.267 g
Type
reactant
Smiles
BrC1=CN=C(S1)C(=O)O
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant crude is dissolved in 7M
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with 1M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 95:5 DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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